molecular formula C15H11N3 B6317526 6-Methylbenzimidazo[1,2-c]quinazoline CAS No. 66373-63-5

6-Methylbenzimidazo[1,2-c]quinazoline

Cat. No.: B6317526
CAS No.: 66373-63-5
M. Wt: 233.27 g/mol
InChI Key: NQIDXSKSTZTFTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Methylbenzimidazo[1,2-c]quinazoline is a type of quinazoline, which are known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function.

Mode of Action

The compound interacts with its targets, the chromatin-associated proteins, by binding to them and inhibiting their function . This interaction results in changes in the transcriptional activity of genes, which can lead to alterations in cellular function.

Biochemical Pathways

The inhibition of chromatin-associated proteins affects various biochemical pathways. For instance, quinazolines have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that plays a key role in the regulation of gene expression.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. Given its inhibition of chromatin-associated proteins, it can be expected to cause changes in gene expression, which can subsequently lead to alterations in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzimidazole with 2-cyanobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated benzimidazoquinazolines.

Scientific Research Applications

6-Methylbenzimidazo[1,2-c]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazo[1,2-c]quinazoline: Lacks the methyl group at the sixth position.

    6-Chlorobenzimidazo[1,2-c]quinazoline: Contains a chlorine atom instead of a methyl group.

    6-Phenylbenzimidazo[1,2-c]quinazoline: Features a phenyl group at the sixth position.

Uniqueness

6-Methylbenzimidazo[1,2-c]quinazoline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs .

Properties

IUPAC Name

6-methylbenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-10-16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)18(10)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDXSKSTZTFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346905
Record name 6-methyl[1,3]benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-78-1
Record name 6-methyl[1,3]benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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